5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZGYHNSPPTBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions and the introduction of the nitro group via nitration reactions. The final step usually involves the coupling of the thiazole and thiophene rings under specific conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can result in various functionalized derivatives.
Scientific Research Applications
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor with a thiophene structure.
Uniqueness
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a nitrothiophene and thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Biological Activity
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiophene ring, a thiazole moiety, and a nitro group, which are known to contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 292.76 g/mol.
The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial growth through interference with essential bacterial processes. Similar compounds have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing cell division and proliferation .
Efficacy Against Bacterial Strains
Recent studies have demonstrated that derivatives of thiazole and thiophene exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds have shown effective inhibition zones against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity observed in related studies:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 10 |
| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | 3.9 | >90% inhibition |
| Control (No Treatment) | - | 0 |
The above data indicate that the compound demonstrates significant antibacterial activity at micromolar concentrations, particularly against S. aureus.
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence that compounds with similar structures may possess anticancer activity. The presence of nitro and thiazole groups has been associated with enhanced cytotoxic effects against various cancer cell lines. Studies involving derivatives of this compound have indicated potential mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Royal Society of Chemistry explored the antimicrobial efficacy of thiazole derivatives in conjunction with cell-penetrating peptides (CPPs). The findings suggested that when combined with octaarginine CPP, the thiazole derivatives exhibited enhanced antibacterial activity against resistant strains .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of various thiazole-containing compounds. It was found that modifications at specific positions on the thiophene or thiazole rings could significantly influence both antibacterial and anticancer activities .
Q & A
Q. Optimization Challenges :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid side reactions .
- Catalyst Selection : Pd-based catalysts enhance nitro-group stability during coupling but risk over-reduction .
- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from competing cyclization .
Structural Characterization
Q: How is the structure of this compound validated, and what analytical techniques resolve ambiguities in spectral data? A: Validation involves complementary techniques:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves ambiguities in stereoelectronic effects, such as planarity of the thiazole-thiophene system .
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion [M+H]⁺ with <2 ppm error .
Ambiguity Resolution : Discrepancies in NOE correlations (e.g., overlapping aromatic signals) are addressed by 2D NMR (COSY, HSQC) .
Biological Activity Assessment
Q: What methodologies are employed to evaluate the biological activity of this compound, and how do substituents influence efficacy? A:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) :
Contradictory Spectral Data Analysis
Q: How should researchers address contradictory data between computational predictions and experimental spectra? A:
- Case Example : Discrepancies in calculated vs. observed ¹H NMR shifts for aromatic protons may arise from solvent effects (e.g., DMSO vs. CDCl₃) or incomplete DFT solvation models .
- Resolution Strategies :
Electrophilic Substitution Patterns
Q: How do electronic effects of substituents guide regioselectivity in further functionalization? A:
- Nitro Group : Strong meta-directing effect on the thiophene ring limits electrophilic attack to positions ortho to the thiazole .
- Chlorine : Moderately deactivates the thiophene, favoring nitration at the 3-position in subsequent reactions .
- Computational Guidance : HOMO-LUMO maps (Gaussian 09) predict reactive sites, validated by experimental bromination studies .
Stereochemical Considerations
Q: What techniques determine the stereochemistry of chiral intermediates in the synthesis pathway? A:
- X-Ray Crystallography : Resolves absolute configuration of atropisomers (e.g., restricted rotation in the thiazole-thiophene system) .
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- NOESY : Identifies spatial proximity between thiophene protons and the amide NH in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
